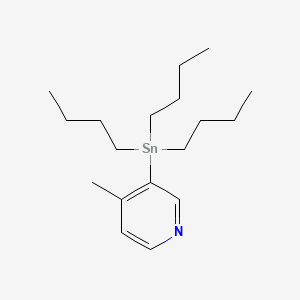
4-Methyl-3-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn and a molecular weight of 382.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 4-position and a tributylstannyl group at the 3-position. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Mechanism of Action
Target of Action
It’s known that organotin compounds like tributyltin can interact with a variety of biological targets, including enzymes and cellular structures, due to their high reactivity .
Mode of Action
Organotin compounds generally exert their effects through interactions with thiol groups in proteins, potentially altering protein function .
Biochemical Pathways
Organotin compounds can interfere with various cellular processes, including signal transduction and gene expression .
Pharmacokinetics
As a general rule, organotin compounds are absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the bile .
Result of Action
Organotin compounds can cause a variety of effects, including cytotoxicity, genotoxicity, and endocrine disruption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-(tributylstannyl)pyridine . For instance, pH and temperature can affect the stability and reactivity of organotin compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(tributylstannyl)pyridine typically involves the stannylation of 4-methyl-3-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.
Solvents: Tetrahydrofuran (THF) or toluene are commonly used solvents.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Stille coupling reactions, the product is typically a biaryl or a substituted alkene .
Scientific Research Applications
4-Methyl-3-(tributylstannyl)pyridine has several scientific research applications, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is used in the preparation of functional materials, such as organic light-emitting diodes (OLEDs) and conductive polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds and potential drug candidates.
Comparison with Similar Compounds
- 3-Methyl-5-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
Comparison: 4-Methyl-3-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tributyl-(4-methylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTITYJVFYFDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656826 |
Source


|
| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-81-3 |
Source


|
| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
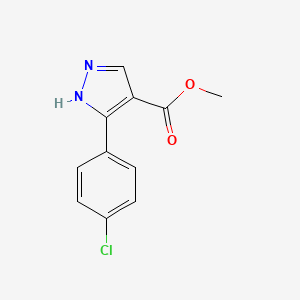



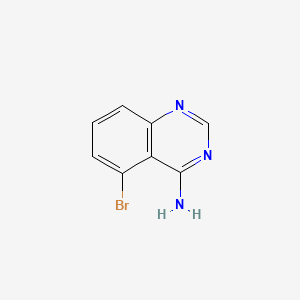
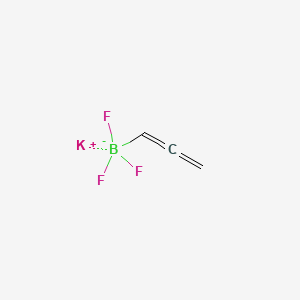


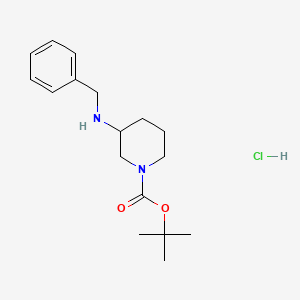
![(4S)-3-[(2S,4S)-4-azido-4-[(2S,4S)-5-oxo-4-propan-2-yloxolan-2-yl]-2-propan-2-ylbutanoyl]-4-benzyl-1,3-oxazolidin-2-one](/img/structure/B598620.png)
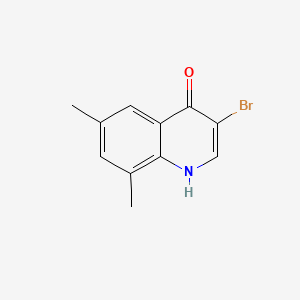
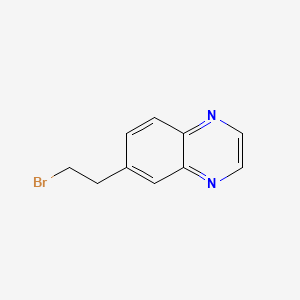

![2-[2-(Cyclopropylmethoxy)-6-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598630.png)
